2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 2-bromo-substituted benzoyl group, a 4-fluoro-3-methylbenzenesulfonyl moiety, and a thiophen-2-yl ethyl side chain. Its structural complexity arises from the interplay of halogenated aromatic systems (bromo, fluoro), a sulfonyl group, and a heterocyclic thiophene ring.
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO3S2/c1-13-11-14(8-9-17(13)22)28(25,26)19(18-7-4-10-27-18)12-23-20(24)15-5-2-3-6-16(15)21/h2-11,19H,12H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPCHOLZQKEZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Fluorination: The fluorine atom is typically introduced via nucleophilic aromatic substitution using a fluorine-containing reagent.
Thiophene Introduction: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.
Material Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with biological targets could be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Benzamide Cores
- Compound A: 2-Chloro-6-Fluoro-N-[2-(4-Fluoro-3-Methylbenzenesulfonyl)-2-(Thiophen-2-yl)Ethyl]Benzamide () Key Differences: Replaces bromo with chloro and adds a 6-fluoro substituent. Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins .
Compound B : 4-Bromo-N-(2,6-Difluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()
Thiophene-Containing Analogues
- Implications: The acetamide linker may confer flexibility, but the absence of sulfonyl could limit interactions with charged residues in biological targets .
- Compound D: 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide () Key Differences: Incorporates a triazole-thiophene hybrid and an acetamide group.
Table 1: Structural and Functional Comparison
Biological Activity
2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, fluorinated groups, sulfonyl moieties, and thiophene rings, which may influence its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom (Br)
- A fluorinated phenyl ring
- A sulfonyl group attached to a thiophene ring
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their activity.
- Protein Binding : The compound could alter protein conformation and function through non-covalent interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown inhibition of cell growth in various cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the downregulation of key proteins involved in cell proliferation.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes crucial for cancer cell metabolism. For example, its analogs have been found to inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs. This inhibition leads to reduced nucleotide synthesis and ultimately hinders cancer cell growth.
Data Table: Biological Activity Overview
Case Studies
-
Case Study on Anticancer Activity :
A study involving a series of benzamide derivatives showed that modifications similar to those in this compound enhanced cytotoxicity against breast cancer cells. The study indicated that the presence of the sulfonyl group was critical for the observed biological activity. -
Enzyme Interaction Analysis :
Another research focused on the interaction between benzamide derivatives and DHFR revealed that these compounds could effectively reduce NADPH levels, leading to destabilization of DHFR. This finding highlights the potential for developing new inhibitors based on the structural features of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
